2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
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Overview
Description
2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound with a molecular formula of C10H11ClF3NO It is a cyclopropane derivative with a trifluoromethoxyphenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated cyclopropane compound in the presence of a palladium catalyst.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce various substituted cyclopropane derivatives.
Scientific Research Applications
2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in studies of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.
2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.
Biological Activity
2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Molecular Formula : C10H11ClF3NO
Molecular Weight : 253.65 g/mol
IUPAC Name : 2-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine; hydrochloride
CAS Number : 1235439-02-7
Structural Characteristics
Property | Value |
---|---|
InChI Key | BXICBEGHRKQLTP-UHFFFAOYSA-N |
Canonical SMILES | C1C(C1N)C2=CC=CC=C2OC(F)(F)F.Cl |
Physical Form | Powder |
Storage Conditions | -10°C |
Synthesis
The synthesis of this compound typically involves several steps:
- Cyclopropanation Reaction : Formation of the cyclopropane ring through a reaction involving an alkene and a carbene precursor.
- Suzuki-Miyaura Coupling Reaction : Introduction of the trifluoromethoxyphenyl group using a boronic acid derivative.
- Amination Reaction : Nucleophilic substitution to introduce the amine group.
- Formation of Hydrochloride Salt : Finalization by reacting the amine with hydrochloric acid.
The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethoxy group, which enhances lipophilicity and metabolic stability. This allows it to effectively interact with biological membranes and proteins. The amine group facilitates hydrogen bonding and ionic interactions with target molecules, influencing their activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Studies suggest that compounds with similar structures may influence neurotransmitter systems involved in mood regulation.
- Anticancer Properties : Preliminary investigations indicate potential cytotoxic effects against certain cancer cell lines, though further studies are required to elucidate these mechanisms.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
Case Study 1: Antidepressant Activity
A study published in Frontiers in Pharmacology explored the effects of similar cyclopropane derivatives on serotonin receptors, suggesting that modifications in the trifluoromethoxy group could enhance binding affinity and efficacy as antidepressants .
Case Study 2: Cytotoxicity Assessment
Research conducted on various fluorinated compounds demonstrated that those with similar structural motifs exhibited significant cytotoxicity in vitro against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Case Study 3: Neuroprotective Mechanisms
A recent review highlighted the neuroprotective potential of organofluorine compounds, indicating that derivatives like this compound could mitigate oxidative damage in neuronal cells, potentially through modulation of antioxidant pathways .
Properties
Molecular Formula |
C10H11ClF3NO |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-4-2-1-3-6(9)7-5-8(7)14;/h1-4,7-8H,5,14H2;1H |
InChI Key |
BXICBEGHRKQLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2OC(F)(F)F.Cl |
Origin of Product |
United States |
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